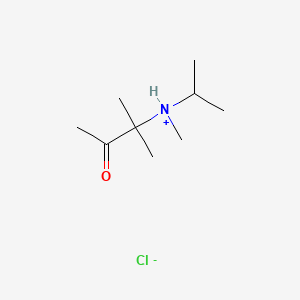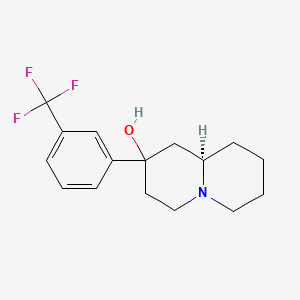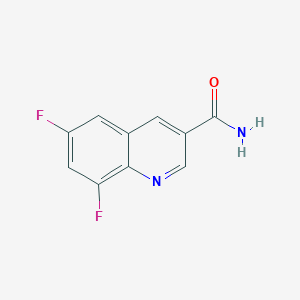![molecular formula C17H26N6Ni-2 B13770064 Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): is a complex organometallic compound It features a nickel ion coordinated with a macrocyclic ligand containing multiple nitrogen atoms and acetonitrile as a solvent or ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or to free nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.
Scientific Research Applications
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can be compared with other nickel-containing macrocyclic complexes, such as:
Nickel(II) porphyrins: These compounds have a similar coordination environment but differ in the structure of the macrocyclic ligand.
Nickel(II) phthalocyanines: These complexes also feature a macrocyclic ligand but have different electronic properties and reactivity.
Nickel(II) salen complexes: These compounds have a simpler ligand structure and are used in different catalytic applications.
The uniqueness of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) lies in its specific ligand framework, which provides distinct electronic and steric properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C17H26N6Ni-2 |
|---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) |
InChI |
InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2 |
InChI Key |
AYILYWQFUXCKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


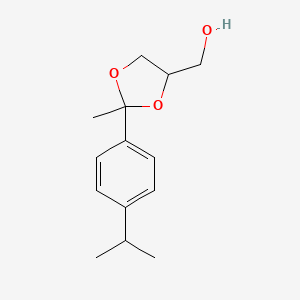

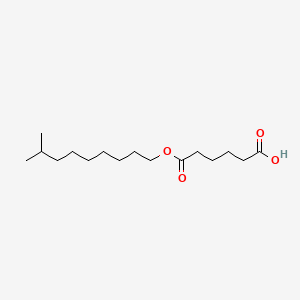
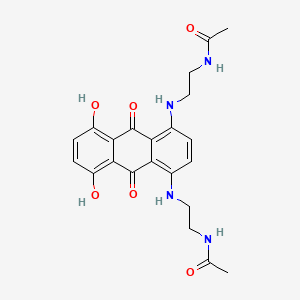
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
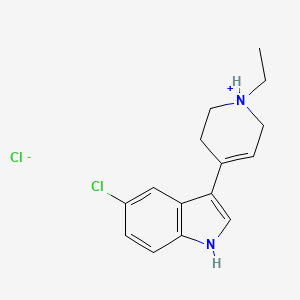
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
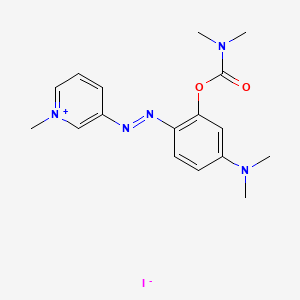
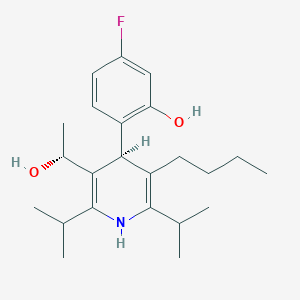
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
